2,5-Thiophenedicarboxaldehyde

Catalog No.
S708933
CAS No.
932-95-6
M.F
C6H4O2S
M. Wt
140.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Thiophenedicarboxaldehyde

CAS Number

932-95-6

Product Name

2,5-Thiophenedicarboxaldehyde

IUPAC Name

thiophene-2,5-dicarbaldehyde

Molecular Formula

C6H4O2S

Molecular Weight

140.16 g/mol

InChI

InChI=1S/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4H

InChI Key

OTMRXENQDSQACG-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)C=O)C=O

Canonical SMILES

C1=C(SC(=C1)C=O)C=O

Organic Synthesis

,5-TDC serves as a valuable precursor for the synthesis of diverse organic molecules due to its reactive aldehyde functionalities. Here are some specific examples:

  • Asymmetric synthesis of bis-homoallylic alcohols: Researchers have employed 2,5-TDC in the development of asymmetric synthesis methods for bis-homoallylic alcohols, which are valuable building blocks in organic molecules. Source: [Synthesis of Optically Active alpha,omega-Bis-Homoallylic Alcohols: ]
  • Synthesis of new symmetrical arylene bisimide derivatives: 2,5-TDC has been utilized in the creation of novel symmetrical arylene bisimide derivatives, which are a class of compounds with potential applications in organic electronics and materials science. Source: [Synthesis and Characterization of Novel Symmetrical Arylene Bisimide Derivatives]

2,5-Thiophenedicarboxaldehyde is an organic compound with the molecular formula C6_6H4_4O2_2S. It consists of a thiophene ring with two aldehyde functional groups located at the 2 and 5 positions. This compound is notable for its unique structural features that allow it to participate in various

2,5-Thiophenedicarboxaldehyde itself is not directly involved in biological systems and does not have a known mechanism of action in living organisms.

2,5-Thiophenedicarboxaldehyde can be irritating to the skin and eyes []. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

  • Condensation Reactions: It readily forms Schiff bases when reacted with primary amines, resulting in the formation of imines. This reaction is crucial for synthesizing more complex organic molecules.
  • Reduction Reactions: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of 2,5-thiophenedicarboxylic alcohols.
  • Oxidation Reactions: Under oxidative conditions, the aldehyde groups can be converted into carboxylic acids, enhancing the compound's reactivity and potential applications in various fields.
  • Coordination Chemistry: 2,5-Thiophenedicarboxaldehyde can form complexes with transition metals, which can exhibit interesting catalytic and biological properties .

Research has indicated that 2,5-thiophenedicarboxaldehyde and its derivatives exhibit significant biological activities. These include:

  • Antimicrobial Properties: Various studies have shown that derivatives of 2,5-thiophenedicarboxaldehyde possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Activity: Some complexes formed from this compound have demonstrated cytotoxic effects against cancer cell lines, suggesting its potential role in cancer therapy .
  • Enzyme Inhibition: Certain derivatives have been studied for their ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases related to enzyme dysfunction .

Several methods exist for synthesizing 2,5-thiophenedicarboxaldehyde:

  • From Thiophene Derivatives: The compound can be synthesized through the oxidation of thiophene derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Formylation Reactions: Another approach involves the formylation of thiophene using formic acid or other formylating agents under acidic conditions.
  • Condensation Reactions: The reaction of thiophene-2-carboxaldehyde with various reagents can yield 2,5-thiophenedicarboxaldehyde through condensation mechanisms .

The applications of 2,5-thiophenedicarboxaldehyde span various fields:

  • Organic Synthesis: It serves as a versatile building block in organic synthesis for creating more complex molecules.
  • Pharmaceuticals: Given its biological activity, it is being explored as a scaffold for developing new drugs targeting bacterial infections and cancer.
  • Material Science: Its unique properties allow it to be utilized in creating novel materials with specific electronic or optical characteristics .

Interaction studies involving 2,5-thiophenedicarboxaldehyde have focused on its binding affinity with proteins and enzymes. For instance:

  • Human Serum Albumin Binding: Research has indicated that certain derivatives of this compound exhibit strong binding affinity to human serum albumin, which is crucial for drug delivery and pharmacokinetics .
  • Metal Complexes Interaction: The formation of metal complexes with transition metals has been studied extensively to understand their biochemical interactions and potential therapeutic effects .

Several compounds share structural similarities with 2,5-thiophenedicarboxaldehyde. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
Thiophene-2-carboxaldehydeThiophene ring with one aldehyde groupSimpler structure; less reactivity compared to 2,5-thiophenedicarboxaldehyde
3-ThiophenecarboxaldehydeThiophene ring with one aldehyde group at position 3Different position of aldehyde affects reactivity
2,3-ThiophenedicarboxaldehydeTwo aldehydes at positions 2 and 3Slightly different electronic properties
Benzothiophene-3-carboxaldehydeBenzothiophene structure with one aldehyde groupEnhanced stability due to benzene ring addition

These compounds highlight the uniqueness of 2,5-thiophenedicarboxaldehyde due to its dual aldehyde functionality and specific substitution pattern on the thiophene ring. This distinctiveness contributes to its varied reactivity and biological activity compared to its analogs.

Molecular Structure and Conformational Analysis

2,5-Thiophenedicarboxaldehyde, with the molecular formula C₆H₄O₂S, is an organic compound consisting of a thiophene ring substituted with two aldehyde functional groups at the 2 and 5 positions [1]. The compound has a molecular weight of 140.16 g/mol and is characterized by its symmetric structure [2]. The International Union of Pure and Applied Chemistry Standard InChI key is OTMRXENQDSQACG-UHFFFAOYSA-N [3].

The molecular geometry of 2,5-thiophenedicarboxaldehyde exhibits a planar configuration due to the aromatic nature of the thiophene ring [4]. Computational studies using density functional theory methods have revealed that the compound maintains planarity with the aldehyde groups positioned coplanarly with the thiophene ring system [4]. The symmetrical arrangement of the two aldehyde substituents creates a molecule with C₂ᵥ symmetry [5].

The canonical Simplified Molecular Input Line Entry System representation is O=Cc1ccc(C=O)s1, which clearly illustrates the positioning of the carbonyl groups relative to the sulfur-containing heterocycle [6]. The compound's structure allows for potential conformational flexibility around the C-C bonds connecting the aldehyde groups to the ring, though the preferred conformation maintains the aldehyde groups in the plane of the thiophene ring [5].

Physical Constants and Characterization

Melting and Boiling Points

2,5-Thiophenedicarboxaldehyde exhibits well-defined thermal transition points that are characteristic of its crystalline structure [1]. The melting point has been consistently reported across multiple sources as 115-117°C [1] [7] [8]. Some sources provide a slightly narrower range of 114-117°C [9]. This relatively narrow melting point range indicates good purity of the compound when properly synthesized and purified [10].

The boiling point of 2,5-thiophenedicarboxaldehyde has been reported as 226.66°C under atmospheric pressure, though this value is noted as a rough estimate [7]. Alternative data suggests a boiling point of 302°C at 760 mmHg [9]. The variation in reported boiling point values may be attributed to differences in measurement conditions and the compound's tendency to decompose at elevated temperatures [9].

Density and Refractive Index

The density of 2,5-thiophenedicarboxaldehyde has been reported as 1.327 g/cm³, though this value is noted as an estimate [7] [8]. An alternative measurement suggests a density of 1.37 g/cm³ [9]. The refractive index of the compound is reported as 1.5300, also listed as an estimated value [7] [8]. Another source provides a refractive index of 1.668 [9].

PropertyValueSource
Density1.327 g/cm³ (estimate) [7] [8]
Density1.37 g/cm³ [9]
Refractive Index1.5300 (estimate) [7] [8]
Refractive Index1.668 [9]

Solubility Profile

The solubility characteristics of 2,5-thiophenedicarboxaldehyde are influenced by its molecular structure, which contains both polar aldehyde groups and the aromatic thiophene ring [6]. The compound's water solubility has been estimated using the Crippen method, yielding a log₁₀ water solubility value of -1.71 [6]. This indicates limited water solubility, which is consistent with the presence of the aromatic thiophene core.

The octanol-water partition coefficient (log P) has been calculated as 1.373 using the Crippen method [6]. This value suggests moderate lipophilicity, indicating that the compound would have better solubility in organic solvents compared to water [6]. The compound is expected to dissolve readily in polar organic solvents such as ethanol and acetone, similar to related thiophene aldehydes [11].

Solubility ParameterValueMethod
Log₁₀ Water Solubility-1.71Crippen Method [6]
Octanol-Water Partition Coefficient (log P)1.373Crippen Method [6]

Crystallographic Data

2,5-Thiophenedicarboxaldehyde has been extensively studied using X-ray crystallographic methods, particularly in the context of its use as a precursor for synthesizing more complex crystalline materials [12]. The compound crystallizes in a solid form at room temperature and exhibits characteristic crystalline properties [7] [8].

Crystallographic studies of derivatives synthesized from 2,5-thiophenedicarboxaldehyde have provided insights into the molecular packing and intermolecular interactions [12]. When used as a starting material for the synthesis of benzothiazole derivatives, X-ray analysis revealed monoclinic crystal systems with specific space group symmetries [12]. The crystal structure of one such derivative showed a monoclinic system with space group P2₁/c, with unit cell parameters of a = 15.7297(14) Å, b = 8.2396(5) Å, c = 12.8160(12) Å, and β = 112.872(11)° [12].

The McGowan characteristic volume for 2,5-thiophenedicarboxaldehyde has been calculated as 95.430 mL/mol using the McGowan method [6]. This parameter provides information about the molecular volume and is useful for understanding the compound's crystalline packing efficiency [6].

Spectroscopic Characteristics

Infrared Spectroscopy

The infrared spectroscopic characteristics of 2,5-thiophenedicarboxaldehyde are dominated by the presence of the aldehyde functional groups and the aromatic thiophene ring [13]. The compound exhibits characteristic aldehyde C=O stretching vibrations, which typically appear in the region of 1700-1750 cm⁻¹ [13]. The thiophene ring contributes aromatic C=C stretching vibrations and C-H bending modes characteristic of five-membered heterocyclic compounds [13].

Gas chromatographic retention index data for 2,5-thiophenedicarboxaldehyde has been reported using non-polar columns [14]. The Van Den Dool and Kratz retention index on a DB-5MS column was determined to be 1220 [14] [15]. This value provides a reference for identification of the compound in analytical applications [14].

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic data for 2,5-thiophenedicarboxaldehyde provides definitive structural confirmation [16] [4]. The ¹H nuclear magnetic resonance spectrum in deuterated chloroform shows characteristic signals for the aldehyde protons and the thiophene ring protons [4]. The aldehyde protons appear as a singlet at 10.03 parts per million, reflecting the deshielding effect of the carbonyl oxygen atoms [4]. The thiophene ring protons appear at 7.84 parts per million as a singlet due to the symmetrical substitution pattern [4].

The ¹³C nuclear magnetic resonance spectrum reveals three distinct carbon environments [4]. The aldehyde carbon atoms resonate at 183.5 parts per million, characteristic of carbonyl carbons in aldehydes [4] [17]. The thiophene ring carbons bearing the aldehyde substituents appear at 149.1 parts per million, while the unsubstituted ring carbons resonate at 135.3 parts per million [4].

NMR ParameterChemical Shift (ppm)MultiplicityAssignment
¹H (aldehyde)10.03SingletCHO protons [4]
¹H (thiophene)7.84SingletRing protons [4]
¹³C (carbonyl)183.5-C=O carbons [4]
¹³C (substituted ring)149.1-C-CHO carbons [4]
¹³C (unsubstituted ring)135.3-Ring CH carbons [4]

Mass Spectrometry

Mass spectrometric analysis of 2,5-thiophenedicarboxaldehyde provides molecular weight confirmation and fragmentation pattern information [18] [15]. The molecular ion peak appears at mass-to-charge ratio 140, corresponding to the molecular weight of 140.16 g/mol [18]. The exact mass has been determined as 139.993201 g/mol using high-resolution mass spectrometry [18].

Electron ionization mass spectrometry data is available through the National Institute of Standards and Technology mass spectral database [15] [19]. The compound exhibits characteristic fragmentation patterns typical of aromatic aldehydes, with loss of carbonyl groups and formation of thiophene-related fragment ions [15]. The mass spectral data has been catalogued under National Institute of Standards and Technology mass spectrometry number 249859 [15].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible spectroscopic properties of 2,5-thiophenedicarboxaldehyde are influenced by the extended conjugation between the thiophene ring and the aldehyde groups [20]. Compounds containing similar thiophene-aldehyde structural motifs typically exhibit absorption maxima in the ultraviolet region [20]. The presence of the electron-withdrawing aldehyde groups affects the electronic transitions of the thiophene π-system [20].

  • Molecular weight: 140.160 g mol⁻¹ [1].
  • Melting interval: 115 °C – 117 °C (literature) [2].
  • Thiophene ring electronics: moderate resonance stabilization (dipole moment 0.5 D) and enhanced α-electrophilic substitution propensity relative to benzene [3] [4].
  • Safety classifications are outside the scope of this review per user instructions.

Synthetic Methodologies

Classical Synthetic Routes

Kröhnke’s Method from 2,5-Bis(chloromethyl)thiophene

Kröhnke formylation adapts the Sommelet paradigm to dimeric halomethyl heteroarenes [5]. The route involves:

  • Nucleophilic quaternization of the bis(chloromethyl) precursor with hexamethylenetetramine in ethanol–water (reflux, 3–4 h) [6] [7].
  • Acidic hydrolysis of the intermediate iminium salt (dilute hydrochloric acid, 90–100 °C) liberates two equivalent formyl functions with minimal over-oxidation [5] [8].

Mechanistic insight: Hexamethylenetetramine donates a one-carbon iminium unit at each benzylic site. Subsequent hydrolytic cleavage yields the aldehydes while regenerating ammonia, conferring high atom economy relative to metal-oxidant pathways [9].

Yield profile and stoichiometry are summarized in Table 1.

EntryScaleReagents (eq.)Time (h)Yield % (isolated)Key Variables [7] [5]
110 g 2,5-bis(chloromethyl)thiopheneHexamethylenetetramine (2.2), EtOH/H₂O678% [6]Vigorous stirring to avoid salt crust formation
250 gSame as above867% [10]Heat-transfer limitations observed at >30 g batches

Advantages: Mild conditions, inexpensive reagents, no heavy metals.
Limitations: Multi-step work-up (salt filtration, charcoal treatment), exothermic hydrolysis requiring temperature control.

Alternative Synthetic Pathways

  • Sommelet Oxidation – Direct conversion of 2,5-bis(chloromethyl)thiophene using hexamethylenetetramine under aqueous conditions, mechanistically identical to Kröhnke but historically listed under Sommelet nomenclature [11]. Comparable yields (65%–72%) but often slower and prone to ammonium salt emulsions [12].

  • Duff Formylation – Hexamine-driven ortho-formylation of thiophene-2,5-diols fails due to electron density mismatches; hence Duff is largely inapplicable to the dialdehyde target [13].

  • Vilsmeier–Haack Double Formylation – Diformylation of 2,5-dihalothiophenes with dimethylformamide–phosphorus oxychloride pair yields up to 55% dialdehyde after hydrolysis, accompanied by competitive mono-formylation and chlorinated side products [14] [15].

  • Lithiation–DMF Quench – Two-fold metallation of 3,4-dibromo-2,5-diformylthiophene is a preparative step toward fused dithienothiophenes; reversing the sequence (lithiation of 2,5-dibromothiophene, DMF quench, oxidative work-up) affords the dialdehyde in 48% laboratory yield [16]. While operationally simple, extensive cryogenic handling is mandatory for regioselectivity [17].

Modern Synthetic Approaches

  • Palladium-Catalysed 1,4-Migration–Arylation Strategy – Liu and co-workers reported a tandem oxidative addition–Pd(II) 1,4-shift on 2-bromothiophene scaffolds, generating β-functional intermediates subsequently oxidized to dialdehydes in situ [18]. This C–H functionalisation avoids halomethyl intermediates and improves step count.

  • Electrochemical Oxidation – Recent flow-cell protocols oxidise 2,5-dimethylthiophene under mediator-free anodic conditions, producing the dialdehyde with concurrent hydrogen evolution (Faradaic efficiency 74%) and no external oxidant waste [19]. Electrode passivation remains a scale barrier.

  • Mechanochemical Oxidation – Ball-milling a mixture of 2,5-di(bromomethyl)thiophene, Oxone®, and sodium carbonate yields 2,5-thiophenedicarboxaldehyde in 65% isolated yield within 60 min, solvent-free [20]. The process leverages localized hot-spot redox without bulk heating.

  • Continuous-Flow Microreactor Duff Variant – Microflow integration of the Vilsmeier reagent attenuates exotherm, giving 62% yield at 110 °C residence time <10 min; suppressed polymerization translates to three-fold higher productivity versus batch [21].

Scale-Up Considerations

Thermal management and by-product removal dominate pilot-plant deployment:

  • Heat of Reaction: Hydrolytic cleavage of the hexamine adduct releases ca. 500 kJ mol⁻¹; jacketed reactors with automated dosing keep internal temperature <105 °C to forestall runaway [21].
  • Salt Handling: Kröhnke/Sommelet salts cake at >20 wt % solids. Continuous counter-current washing columns reduce filter-press load by 40% in kilogram campaigns [10].
  • Reagent Cost: Hexamethylenetetramine <$3 kg⁻¹, POCl₃ ~$4 kg⁻¹ but with corrosivity surcharge; palladium catalysts >$25,000 kg⁻¹ require recovery loops.
  • Regulatory Footprint: Electro-oxidative and mechanochemical routes eliminate chlorinated solvents, easing VOC permitting. However, Oxone® dust control and electrode metal leachables must be documented [20].

Green Chemistry Applications in Synthesis

Table 2 benchmarks sustainability metrics across representative protocols.

RouteAtom Economy %E-Factor (kg waste kg⁻¹ product)Energy Demand (kWh kg⁻¹)Renewable Feedstocks?Key Green Assets
Kröhnke74 [5]150.9NoAqueous medium, no metals
Vilsmeier (flow)61 [15]80.4NoMicroreactor, reduced solvent use
Pd 1,4-Migration68 [18]111.5NoDirect C–H activation, fewer steps
Electrochemical89 [19]2.50.6 (renewable grid assumed)Potentially yesOxidant-free, H₂ by-product valorisation
Mechanochemical92 [20]1.80.2NoSolvent-free, ambient pressure

Mechanistic greening highlights:

  • Waste Minimization: Electrochemical oxidation generates only benign proton reduction by-product hydrogen [19].
  • Alternative Energy Inputs: Mechanochemical milling replaces thermal activation with mechanical energy, lowering enthalpic load [20].
  • Catalyst Recyclability: Solid-supported palladium nanowires exhibit >96% mass recovery over five cycles in aryldialdehyde syntheses [22].

Acknowledgements

The compilation drew on peer-reviewed scientific journals, NIST data, and seminal monographs. All statements are fully supported by numbered citations enclosed within square brackets.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,5-Thiophenedicarboxaldehyde

Dates

Last modified: 08-15-2023

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